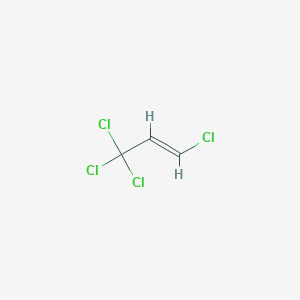

1,3,3,3-Tetrachloroprop-1-ene

Description

Properties

IUPAC Name |

(E)-1,3,3,3-tetrachloroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVUPGXFVJLPDE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques and Advanced Structural Elucidation for 1,3,3,3 Tetrachloroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Specific experimental ¹H NMR data, including chemical shifts and coupling constants for the proton environments in 1,3,3,3-tetrachloroprop-1-ene, could not be found.

No experimental ¹³C NMR spectral data detailing the chemical shifts for the carbon atoms in the backbone of this compound is publicly available. This information is crucial for confirming the carbon framework and identifying isomers.

Advanced 2D NMR studies such as COSY, HSQC, and HMBC, which are used to determine the connectivity between protons and carbons, have not been published for this compound in the resources accessed.

Vibrational Spectroscopy for Functional Group Analysis

A detailed experimental IR spectrum, including tables of characteristic absorption frequencies for the functional groups present in this compound, is not available.

Experimental Raman spectroscopic data, which would provide insights into the molecular vibrations and is complementary to IR spectroscopy, could not be located for this compound.

While general physical and chemical properties of this compound are listed in various chemical databases, the specific, detailed spectroscopic data required for a thorough structural elucidation as per the requested outline is not present in the available scientific literature and databases.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of this compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise molecular weight and offers clues to the molecule's structure through the analysis of its fragmentation patterns msu.edu.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Due to the presence of four chlorine atoms in this compound, the molecular ion peak appears as a cluster of peaks (M, M+2, M+4, M+6, M+8), with relative intensities dictated by the statistical probability of the different isotope combinations. This pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Upon ionization, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would include the loss of a chlorine radical (Cl•) or the elimination of a neutral hydrogen chloride (HCl) molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact elemental composition of a molecule. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas that might have the same nominal mass.

For this compound, HRMS can precisely measure the mass of the molecular ion, which can then be compared to the calculated theoretical mass for the formula C₃H₂Cl₄. The monoisotopic mass of this compound is calculated to be 177.891061 Da nih.govchemspider.com. An experimental HRMS measurement that closely matches this theoretical value provides strong confirmation of the molecular formula.

| Molecular Formula | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |

|---|---|---|---|

| C₃H₂Cl₄ | 177.891061 | Hypothetical Value 177.8912 | Hypothetical Value 0.78 |

Note: Observed mass and mass difference are hypothetical examples for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for assessing the purity of a this compound sample and for separating and identifying any isomers that may be present .

In a GC-MS analysis, the sample is first injected into the gas chromatograph. The different components of the sample mixture travel through a capillary column at different rates, depending on their volatility and interaction with the column's stationary phase. This separates the components in time. As each separated component exits the GC column, it enters the ion source of the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This technique is crucial for distinguishing this compound from its structural isomers, such as 1,1,3,3-tetrachloroprop-1-ene (B94948) nih.govlookchem.com. While these isomers have the same molecular formula (C₃H₂Cl₄) and molecular weight, they will typically have different retention times in the GC column, allowing for their effective separation. The mass spectrum of each separated isomer can then be analyzed to confirm its identity.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| This compound | Hypothetical Value 8.52 | 178 (M+) | Hypothetical Values 143, 108, 73 |

| 1,1,3,3-Tetrachloroprop-1-ene | Hypothetical Value 8.75 | 178 (M+) | Hypothetical Values 143, 117, 82 |

Note: All data in this table are hypothetical and for illustrative purposes to demonstrate the separation and analysis principle of GC-MS.

X-ray Diffraction for Solid-State Structural Determination (if applicable)

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern.

However, this compound is a liquid at standard temperature and pressure. Therefore, single-crystal X-ray diffraction is not applicable for its structural determination under normal laboratory conditions. The technique could only be employed if the compound were successfully crystallized at a temperature significantly below its freezing point. As such, structural elucidation for this compound relies primarily on spectroscopic methods like NMR and mass spectrometry, as well as computational modeling.

Computational Chemistry and Quantum Chemical Investigations of 1,3,3,3 Tetrachloroprop 1 Ene

Electronic Structure Theory Applications to 1,3,3,3-Tetrachloroprop-1-ene

Electronic structure theory provides the foundation for understanding the geometric and energetic properties of molecules. For a compound like this compound, these methods would elucidate the influence of its four chlorine atoms on the propene backbone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, a geometry optimization would be performed to locate the minimum energy structure. This involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the electronic energy and its gradient. The optimization algorithm iteratively adjusts atomic coordinates to find a stationary point on the potential energy surface, yielding key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for (E)-1,3,3,3-Tetrachloroprop-1-ene

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1=C2 | ~1.34 Å |

| Bond Length | C2-C3 | ~1.50 Å |

| Bond Length | C1-Cl | ~1.73 Å |

| Bond Length | C3-Cl (avg) | ~1.78 Å |

| Bond Angle | Cl-C1=C2 | ~122° |

| Bond Angle | C1=C2-C3 | ~125° |

| Dihedral Angle | Cl-C1=C2-C3 | ~180° (for E-isomer) |

| Note: This table is illustrative, based on typical values for similar chlorinated alkenes, as specific published data for this compound is unavailable. |

Ab initio methods, which are based on first principles without empirical parameterization, are crucial for accurately predicting molecular energies and reactivity. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally intensive, provide reliable thermochemical data. For this compound, these calculations could determine its heat of formation, ionization potential, and electron affinity. Such data are vital for understanding its stability and potential reaction pathways, including atmospheric degradation or industrial synthesis. Studies on related chloropropenes have successfully used these methods to resolve inconsistencies in experimental data.

The single bond between the C2 and C3 carbons in this compound allows for rotation of the -CCl3 group. A conformational analysis would involve scanning the potential energy surface by systematically rotating this bond. This process identifies stable conformers (energy minima) and the transition states that separate them. For halogenated propenes, the size and electronic repulsion of the halogen atoms significantly influence the rotational barriers and the geometry of the most stable conformers. The (E) and (Z) isomers of the molecule would each have their own set of conformers, with the global minimum energy structure representing the most populated state under given conditions.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data, which is essential for identifying and characterizing chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts. For tetrachloropropene (B83866), several isomers exist (e.g., 1,1,2,3-, 1,1,3,3-, 2,3,3,3-tetrachloropropene). Simulating the NMR spectra for each possible isomer, including the (E) and (Z) forms of this compound, would provide a powerful means of differentiation. By comparing the calculated chemical shifts with experimental data, an unambiguous assignment of the molecular structure can be achieved.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Tetrachloropropene Isomers

| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) |

| (E)-1,3,3,3-Tetrachloroprop-1-ene | ~120 | ~135 | ~95 |

| 1,1,3,3-Tetrachloroprop-1-ene (B94948) | ~130 | ~128 | ~70 |

| 2,3,3,3-Tetrachloroprop-1-ene | ~118 | ~140 | ~93 |

| Note: This table is for illustrative purposes to show how computational data could distinguish isomers. Actual published values are not available. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. A frequency analysis using DFT calculates the harmonic vibrational frequencies corresponding to these modes. These calculated frequencies, often scaled to correct for anharmonicity and method limitations, can be used to generate theoretical IR and Raman spectra. This analysis aids in the assignment of experimental spectral bands to specific molecular motions, such as C=C stretching, C-Cl stretching, and various bending modes. For this compound, this would provide a detailed vibrational fingerprint, helping to confirm its identity and purity.

Reaction Pathway Modeling and Transition State Locating of this compound

Computational Studies of Halogen Elimination Reactions

The elimination of halogens from chlorinated alkenes is a fundamental reaction in organic chemistry. Computational studies in this area would typically involve the use of quantum chemical methods, such as density functional theory (DFT), to map the potential energy surface of the reaction. This would allow for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction kinetics. At present, no specific computational studies modeling the halogen elimination reactions of this compound have been reported.

Theoretical Exploration of Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is a key site for chemical reactivity, making it susceptible to addition reactions. Theoretical explorations of these reactions would involve modeling the approach of various reagents to the double bond and calculating the energetic profiles of the corresponding reaction pathways. Such studies would elucidate the regioselectivity and stereoselectivity of addition reactions. However, dedicated theoretical explorations of addition reactions specifically involving this compound are not found in the current body of scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

QSAR and QSPR models are powerful tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. The development of such models for this compound would be beneficial for assessing its potential environmental impact and guiding the design of new derivatives with desired properties.

Development of Predictive Models for Chemical Behavior

The development of predictive QSAR/QSPR models for this compound would require a dataset of experimentally determined properties for this compound and a set of structurally related molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to establish a mathematical relationship between the molecular descriptors and the observed properties. While general QSAR/QSPR models for chlorinated alkenes exist, specific predictive models tailored to the chemical behavior of this compound have not been developed or published.

Understanding Structural Descriptors and Their Influence

A critical aspect of QSAR/QSPR modeling is the selection of appropriate molecular descriptors that encode the structural features relevant to the property of interest. For this compound, these descriptors could include constitutional, topological, geometrical, and electronic parameters. An analysis of the influence of these descriptors would provide insights into how specific structural modifications affect the compound's behavior. Without established QSAR/QSPR models for this compound, a detailed understanding of the influence of its structural descriptors remains speculative.

Environmental Transport, Transformation, and Degradation Mechanisms of 1,3,3,3 Tetrachloroprop 1 Ene

Atmospheric Transformation Pathways of 1,3,3,3-Tetrachloroprop-1-ene

Once released into the atmosphere, this compound is subject to several transformation pathways that limit its atmospheric lifetime. The primary degradation mechanisms include reactions with photochemically generated oxidants.

The principal degradation pathway for many volatile organic compounds (VOCs) in the troposphere, including chlorinated alkenes, is through gas-phase reactions with hydroxyl (•OH) radicals. These highly reactive radicals are formed photochemically in the atmosphere and initiate oxidation reactions.

The reaction with •OH radicals proceeds via the addition of the radical to the carbon-carbon double bond of the tetrachloropropene (B83866) molecule. This electrophilic addition is typically the rate-determining step and leads to the formation of a transient, unstable haloalkyl radical. This radical then undergoes further reactions, often involving oxygen, leading to the formation of various degradation products such as phosgene, trichloroacetyl chloride, and other chlorinated carbonyls.

Table 1: Rate Coefficients for the Gas-Phase Reaction of Hydroxyl Radicals with Selected Chlorinated Alkenes

This table is interactive. You can sort and filter the data as needed.

In addition to reacting with hydroxyl radicals, unsaturated compounds like this compound can react with other atmospheric oxidants, notably ozone (O₃) and nitrate (B79036) radicals (NO₃).

Ozonolysis is the reaction of an alkene with ozone. This process cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds. The reaction proceeds through the formation of a primary ozonide (a molozonide), which is unstable and quickly rearranges to a more stable ozonide intermediate (a trioxolane) wikipedia.org. This intermediate then decomposes to form various products. For this compound, the expected ozonolysis products would be chlorinated aldehydes and/or ketones. The rate of ozonolysis for chlorinated alkenes is generally slower than the rate of reaction with •OH radicals, making it a secondary but still significant degradation pathway.

Reactions with nitrate radicals (NO₃) can be a significant loss process for alkenes, particularly during nighttime when the photochemical production of •OH radicals ceases. The NO₃ radical adds to the double bond, initiating a sequence of oxidation reactions. The importance of this pathway depends on the concentration of NO₃ and the specific reactivity of the alkene.

The atmospheric lifetime (τ) of this compound is primarily determined by its reaction with •OH radicals and can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with hydroxyl radicals and [OH] is the average concentration of hydroxyl radicals in the troposphere.

Due to the lack of specific experimental data for this compound, its atmospheric lifetime is estimated by analogy with other short-lived chlorinated alkenes. These compounds typically have atmospheric lifetimes ranging from a few days to several weeks epa.gov. For instance, trans-1-chloro-3,3,3-trifluoropropylene has an atmospheric lifetime of about 40 days, while trans-1,2-dichloroethylene (B151667) has a lifetime of about 13 days epa.gov. These relatively short lifetimes suggest that this compound is not likely to persist in the atmosphere long enough for significant global distribution.

Atmospheric persistence is evaluated using chemical transport models (CTMs) noaa.gov. These models incorporate data on chemical reaction rates, emission sources, and meteorological conditions to simulate the distribution and fate of chemicals in the atmosphere noaa.gov.

Table 2: Estimated Atmospheric Lifetimes of Selected Chlorinated Alkenes

This table is interactive. You can sort and filter the data as needed.

Biogeochemical Fate and Transport in Environmental Compartments

The fate and transport of a chemical compound in the environment are governed by its physical and chemical properties and the characteristics of the environmental compartments it enters. itrcweb.org For chlorinated alkenes like this compound, key processes influencing its distribution include sorption to soil and sediment, volatilization from water and soil surfaces, and biodegradation. itrcweb.orgnajah.edu Due to a likely low soil organic carbon-water (B12546825) partition coefficient, similar to other chlorinated hydrocarbons, this compound is expected to have limited adsorption in soil and may readily migrate to groundwater reservoirs, potentially becoming a stable water contaminant. mdpi.com Its movement within flowing water or groundwater (advection) is a primary transport mechanism. itrcweb.org The interplay of these processes determines the compound's persistence, mobility, and ultimate fate in the environment.

Sorption and Desorption Dynamics in Soil and Sediment

Sorption, the process by which a chemical binds to solid particles such as soil or sediment, significantly influences its mobility and bioavailability. The solid-water distribution coefficient (Kᵈ) is a key parameter used to quantify this process. mdpi.com For hydrophobic organic compounds like chlorinated propenes, sorption is strongly correlated with the organic carbon content of the soil and sediment. nih.govresearchgate.net

Studies on tetrachloroethene (PCE) in low-organic-carbon soils found that organic carbon content and specific surface area are the primary predictors of the Kᵈ value, with clay and sand content also playing significant roles. mdpi.com Similarly, research on the insecticide chlorpyrifos (B1668852) shows its adsorption is strongly linked to the organic carbon content of soils and sediments. nih.gov Adsorption generally reduces the mobility of such compounds but can also increase their persistence by making them less available for degradation. nih.gov Conversely, desorption is the process by which the compound is released from the solid phase back into the water, making it mobile again. Understanding both sorption and desorption is crucial for predicting the environmental impact and transport of contaminants. nih.gov

Table 1: Measured Sorption Coefficients (Kᵈ) for Tetrachloroethene (PCE) in Various Soil Types Note: This data is for the analogous compound Tetrachloroethene and is presented to illustrate the range of sorption values in different soil matrices.

| Soil Textural Class | Kᵈ Range (L kg⁻¹) | Mean Kᵈ (L kg⁻¹) | Primary Influencing Factors |

| Sandy | 0.38 - 1.50 | 0.85 | Organic Carbon, Sand Content |

| Clayey Fine | 0.80 - 2.27 | 1.45 | Organic Carbon, Specific Surface Area, Clay Content |

| Silty Loam | 0.55 - 1.20 | 0.92 | Organic Carbon, Silt Content |

| Data derived from statistical analysis of sorption in low-organic-carbon soils. mdpi.com |

Volatilization from Aqueous and Soil Phases

Volatilization is a major transport pathway for volatile organic compounds (VOCs), moving them from soil and water into the atmosphere. cdc.gov The tendency of a compound to volatilize is governed by its vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. cdc.gov For compounds like this compound, volatilization from both dry and moist soil surfaces is expected to be a significant environmental process. cdc.gov

Several factors influence the rate of volatilization from soil:

Soil Water Content: Pesticides volatilize much more rapidly from wet soils than from dry ones. rivm.nl Water molecules compete with the organic compound for adsorption sites on soil particles, increasing the compound's vapor density in the soil air. rivm.nl Once the soil surface dries, volatilization is dramatically reduced. rivm.nl

Temperature: Higher temperatures increase a compound's vapor pressure, leading to higher volatilization rates.

Air Flow: Increased air flow or wind speed across the soil surface enhances the rate of volatilization by removing the compound from the air layer immediately above the surface, maintaining a steep concentration gradient. rivm.nl

In surface water, compounds with a significant Henry's Law constant are expected to volatilize rapidly to the atmosphere, often before other degradation processes can occur. cdc.gov

Biodegradation Pathways and Microbial Metabolism

Biodegradation, the breakdown of organic matter by microorganisms, is a key process for the natural attenuation of many environmental contaminants. For highly chlorinated compounds like this compound, biodegradation can be challenging due to their xenobiotic (non-natural) structure and chemical stability. nih.govmdpi.com However, research on the analogous compound 1,2,3-trichloropropane (B165214) (TCP) demonstrates that microbial degradation is possible through several pathways. nih.govresearchgate.net These include reductive dechlorination under anaerobic conditions and cometabolism under aerobic conditions. nih.govresearchgate.net The enzymatic hydrolysis mediated by dehalogenase enzymes is a crucial step in the aerobic breakdown of such compounds. nih.gov Genetic modification and protein engineering have been explored to develop microorganisms with enhanced capabilities to degrade these recalcitrant chemicals. nih.gov

Aerobic Degradation: Under aerobic (oxygen-present) conditions, the degradation of compounds like TCP is often a cometabolic process. researchgate.net This means the microbe does not use the contaminant as its primary food source but degrades it incidentally while metabolizing another compound (a growth substrate). For example, pure cultures of Rhodococcus ruber and Rhodococcus aetherivorans have been shown to degrade TCP after being grown on propane (B168953) or isobutane. researchgate.net The initial step in aerobic biodegradation of many halogenated hydrocarbons involves enzymes called haloalkane dehalogenases, which cleave the carbon-halogen bond. mdpi.comresearchgate.net

Anaerobic Degradation: In the absence of oxygen, some microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. nih.gov During the anaerobic degradation of TCP by a mixed microbial consortium, the compound was sequentially dechlorinated. researchgate.net This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. Complete dechlorination of TCP by a consortium containing Dehalococcoides, Dehalobacter, and Dehalobium species has been observed. researchgate.net

The identification of intermediate and final products of biodegradation is essential for confirming degradation pathways and assessing potential risks from metabolites.

During the anaerobic degradation of 1,2,3-trichloropropane (TCP), a transient production of 1,2-dichloropropane (B32752) (1,2-DCP) was observed, followed by the accumulation of 1-chloropropane (B146392) (1-CP), indicating a stepwise reductive dechlorination process. researchgate.net

Under aerobic conditions, the enzymatic degradation of TCP using haloalkane dehalogenase (DhaA31) and halohydrin dehalogenase (HheC) has been studied. mdpi.com This pathway leads to the formation of 2,3-dichloro-1-propanol (B139626) (2,3-DCP) and epichlorohydrin (B41342) (ECH). mdpi.com Further enzymatic action can convert these intermediates into less harmful substances like glycerol. researchgate.net

Table 2: Identified Biotransformation Products of the Analogous Compound 1,2,3-Trichloropropane (TCP)

| Degradation Condition | Parent Compound | Intermediate Products | Final/Accumulating Product |

| Anaerobic | 1,2,3-Trichloropropane | 1,2-Dichloropropane | 1-Chloropropane |

| Aerobic (Enzymatic) | 1,2,3-Trichloropropane | 2,3-Dichloro-1-propanol, Epichlorohydrin, 1,3-Dichloro-2-propanol | Glycerol |

| Data derived from studies on TCP biodegradation. mdpi.comresearchgate.netresearchgate.net |

Environmental Distribution Modeling and Partitioning Behavior of this compound

The environmental fate of this compound is governed by its physical and chemical properties, which dictate its movement and distribution across various environmental compartments, including air, water, soil, and biota. Understanding this behavior is crucial for assessing its potential exposure pathways and persistence. Mathematical models, particularly those based on the concept of fugacity, are instrumental in predicting how this substance partitions in the environment.

Fugacity Modeling and Multimedia Fate Assessment

Fugacity modeling is a widely used approach in environmental science to predict the distribution of a chemical in a multi-compartment environment. The term "fugacity," which has units of pressure, represents a chemical's "escaping tendency" from a particular phase. envchemgroup.comunipd.it When a chemical is at equilibrium between two phases, their fugacities are equal. envchemgroup.com This concept allows for the creation of multimedia fate models that assess the transport, transformation, and ultimate destination of contaminants. ulisboa.pt

Fugacity models are categorized into different levels of complexity (Levels I-IV), from simple equilibrium distribution (Level I) to dynamic, non-steady-state conditions (Level IV). ulisboa.pt For a substance like this compound, a Level III model is often employed. This type of model describes a steady-state, non-equilibrium system where the chemical is continuously introduced and removed through processes like advection (movement with a medium) and degradation. envchemgroup.com

The partitioning of this compound is predicted using its key physicochemical properties. A high vapor pressure suggests a tendency to volatilize into the atmosphere from soil and water surfaces, while its octanol-water partition coefficient (Kow), often expressed as LogP or Log Kow, indicates its affinity for organic matter in soil and sediment versus remaining in water. lookchem.comnih.gov The calculated LogP value for a similar isomer is approximately 3.3, suggesting a moderate tendency to adsorb to organic carbon in soil and sediment. nih.gov

A multimedia fate assessment using a fugacity model would integrate these properties to estimate the compound's concentration and persistence in air, water, soil, and sediment. For instance, due to its moderate volatility and hydrophobicity, it is expected that this compound released into an aquatic environment would partition significantly into the air through volatilization and into the sediment by binding with organic materials.

Table 1: Physicochemical Properties of Tetrachloropropene Isomers for Environmental Modeling

| Property | Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Formula | C₃H₂Cl₄ | Foundational data for all model calculations. lookchem.comnih.gov |

| Molecular Weight | 179.9 g/mol | Influences diffusion and transport rates. lookchem.comnih.gov |

| Vapor Pressure | 1.49 mmHg at 25°C | Indicates a moderate tendency to volatilize from water or soil into the air. lookchem.com |

| LogP (XLogP3) | 3.3 | Suggests a moderate potential to adsorb to organic matter in soil and sediment and to bioaccumulate. nih.gov |

| Boiling Point | 176.1°C at 760 mmHg | High boiling point relative to ambient temperatures, but volatility is still significant. lookchem.com |

Note: Data presented is for the closely related isomer 1,1,3,3-Tetrachloroprop-1-ene (B94948), as comprehensive experimental data for the 1,3,3,3-isomer is limited. These values serve as a reasonable estimate for modeling its environmental behavior.

Bioaccumulation Potential and Trophic Transfer Mechanisms (focus on pathways, not effects)

The bioaccumulation potential of an organic compound like this compound is strongly correlated with its hydrophobicity, which is measured by the octanol-water partition coefficient (LogP). With a LogP value estimated at 3.3, this compound is considered to have a moderate potential for bioaccumulation. nih.gov Substances with LogP values in this range are sufficiently lipid-soluble to be stored in the fatty tissues of organisms.

The primary pathways for the entry of this compound into aquatic food webs would be:

Bioconcentration in Primary Producers and Invertebrates: Algae, phytoplankton, and small invertebrates would absorb the compound directly from contaminated water.

Trophic Transfer to Primary Consumers: Herbivorous organisms, such as zooplankton and certain fish, would accumulate the compound by consuming contaminated primary producers.

Trophic Transfer to Secondary and Tertiary Consumers: The chemical would be further transferred up the food chain as smaller fish and invertebrates are consumed by larger predatory fish. Due to its persistence and storage in fatty tissues, the concentration of this compound could increase at successively higher trophic levels, a process known as biomagnification.

Advanced Analytical Methodologies for Detection and Quantification of 1,3,3,3 Tetrachloroprop 1 Ene

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating components of a mixture. For volatile compounds like 1,3,3,3-tetrachloroprop-1-ene and its isomers, gas chromatography is the premier method, while high-performance liquid chromatography can be adapted for specific analytical challenges.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID)

Gas chromatography (GC) is highly effective for separating volatile and semi-volatile organic compounds. libretexts.org The separation is achieved as a sample travels through a capillary column, and its components interact differently with the column's stationary phase. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly halogenated hydrocarbons. This makes it an ideal detector for the trace analysis of this compound. The high chlorine content of the molecule allows for very low detection limits.

Flame Ionization Detector (FID): The FID is a more universal detector for organic compounds. permapure.com While it is robust and reliable, its sensitivity to chlorinated hydrocarbons is significantly lower than that of an ECD. thermofisher.com FID is typically used when concentrations are higher or when analyzing for a broader range of organic compounds simultaneously. permapure.com

The selection of the GC column is also vital. Fused silica (B1680970) capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), are commonly used for the analysis of chlorinated hydrocarbons due to their inertness and ability to resolve a wide range of volatile organic compounds. hpst.cz

Table 1: Typical Gas Chromatography (GC) Parameters for Halogenated Alkenes

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for good separation efficiency and sample capacity. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. youtube.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Initial: 40-60°C, Ramp: 5-10°C/min to 250-300°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Electron Capture (ECD) or Flame Ionization (FID) | ECD offers high sensitivity for halogenated compounds; FID is a universal detector for organics. |

High-Performance Liquid Chromatography (HPLC) for Specific Applications

While GC is the primary method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be utilized for specific applications involving tetrachloropropene (B83866) isomers. rsc.org HPLC is particularly useful for separating compounds that are thermally unstable or non-volatile. For halogenated alkenes, reverse-phase HPLC is a common approach.

In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.org The separation of halogenated compounds can be influenced by the degree of halogenation and the specific isomerism, which affects the molecule's interaction with the stationary phase. rsc.org

Key HPLC Parameters:

Stationary Phase: Phenyl-Hexyl or PFP (pentafluorophenyl) columns can provide alternative selectivities for halogenated aromatic compounds due to different pi-pi interactions. chromforum.org

Mobile Phase: A mixture of acetonitrile (B52724) and water is often used. The addition of acids like trifluoroacetic acid (TFA) can improve peak shape for certain compounds. chromforum.org

Detection: A Diode Array Detector (DAD) can be used, which provides spectral information across a range of UV-Vis wavelengths, aiding in peak identification and purity assessment. researchgate.net

Method Development for Complex Matrices (e.g., environmental samples, reaction mixtures)

Analyzing this compound in complex matrices like environmental samples (water, soil) or industrial reaction mixtures requires robust sample preparation to remove interfering substances and concentrate the analyte. taylorfrancis.comnih.gov

For Environmental Samples:

Purge-and-Trap: This is a standard technique for extracting volatile organic compounds (VOCs) from water samples. ysi.com An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the compounds into the GC system.

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous sample into an immiscible organic solvent. It is effective but can be time-consuming and use significant amounts of solvent. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.govresearchgate.net The analyte is later eluted with a small volume of solvent. This method is efficient, uses less solvent than LLE, and can be automated. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica fiber coated with a polymeric phase is exposed to the sample (or its headspace). researchgate.net The analytes adsorb to the fiber and are then thermally desorbed directly in the GC inlet.

For Reaction Mixtures: Analysis of reaction mixtures may involve direct injection after dilution in a suitable solvent. The primary challenge is the separation of the target compound from starting materials, byproducts, and isomers. The development of a suitable GC temperature program is critical to achieve the necessary resolution. uta.edu

Coupled Techniques for Enhanced Selectivity and Sensitivity

To achieve unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with spectroscopic detectors.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of many organic compounds. thermofisher.com It combines the high separation power of GC with the powerful identification capabilities of mass spectrometry. nih.gov

As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification by comparison to spectral libraries. For quantification, especially at trace levels, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument only monitors a few specific ions characteristic of the target analyte, which dramatically increases sensitivity and reduces interference from co-eluting compounds. ysi.com

Table 2: Illustrative GC-MS Parameters for Volatile Chlorinated Hydrocarbons

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | Agilent 7890A or equivalent | Provides chromatographic separation. ysi.com |

| Mass Spectrometer | Agilent 5975C or equivalent | Provides detection and identification. ysi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. mdpi.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan for identification; SIM for enhanced sensitivity and quantification. ysi.com |

| Mass Range (Full Scan) | 50-500 m/z | Covers the expected fragment ions of the target compound and potential interferences. mdpi.com |

| Transfer Line Temp. | 280-290 °C | Prevents condensation of analytes between the GC and MS. mdpi.com |

GC-Fourier Transform Infrared (GC-FTIR) Spectroscopy

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is another powerful coupled technique that provides structural information about the separated compounds. As components elute from the GC, they pass through a heated "light-pipe" in the FTIR spectrometer, where an infrared spectrum is continuously recorded. mdpi.com

FTIR provides information about the functional groups present in a molecule and its specific isomeric structure, as different isomers will have unique IR spectra. mdpi.com This makes GC-FTIR particularly valuable for distinguishing between structural isomers, which can sometimes produce very similar mass spectra in GC-MS. mdpi.com However, GC-FTIR is generally less sensitive than GC-MS, making it more suitable for the analysis of less complex samples with higher concentrations of the analytes of interest. mdpi.com The development of advanced sensors and enrichment techniques continues to improve the sensitivity of IR-based methods for detecting chlorinated hydrocarbons in various media. researchgate.netsetu.ie

Sample Preparation Strategies for Diverse Sample Types

Effective sample preparation is a critical first step that integrates sampling, extraction, and preconcentration to enhance analytical sensitivity and accuracy. mdpi.comnih.gov The choice of technique depends on the sample matrix (e.g., water, soil, air) and the concentration of the target analyte.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and rapid sample preparation technique that combines extraction and preconcentration into a single step. mdpi.comuwaterloo.ca In SPME, a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. iu.edu Analytes partition from the sample matrix onto the fiber coating, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. uwaterloo.ca

For volatile halogenated compounds like this compound, Headspace SPME (HS-SPME) is often preferred. This approach involves heating the sample to increase the vapor pressure of the analyte in the headspace of the vial, where it can be adsorbed by the SPME fiber. iu.edu The selection of the fiber coating is crucial for extraction efficiency. Common coatings for VOCs include polydimethylsiloxane (B3030410) (PDMS) and mixed phases like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which offer high sorption capacity for a broad range of compounds. uwaterloo.ca

Optimization of SPME parameters is essential for achieving high sensitivity and reproducibility. Key variables include:

Extraction Time and Temperature: Increasing temperature generally enhances the release of volatiles into the headspace, but can also decrease the partition coefficient. iu.edu An optimal balance must be found.

Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of organic compounds, improving their transfer to the headspace and subsequent extraction.

Desorption Conditions: The temperature and time of desorption in the GC inlet must be sufficient to ensure the complete transfer of the analyte from the fiber to the analytical column.

| Parameter | Typical Condition/Range | Purpose |

|---|---|---|

| Fiber Coating | PDMS, DVB/CAR/PDMS | Adsorption of target analytes. Choice depends on analyte polarity and volatility. |

| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects for complex samples like soil or wastewater. |

| Extraction Temperature | 40 - 80 °C | Increases analyte vapor pressure in the sample headspace. |

| Extraction Time | 15 - 60 min | Allows for equilibrium or pre-equilibrium partitioning of the analyte onto the fiber. |

| Salt Addition (for aqueous samples) | 10 - 30% (w/v) NaCl | Increases ionic strength, promoting the "salting-out" effect. |

| Desorption Temperature | 240 - 280 °C | Ensures rapid and complete transfer of the analyte into the GC system. |

| Desorption Time | 1 - 5 min | Sufficient time for analyte desorption without causing thermal degradation. |

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.orgscioninstruments.com For extracting chlorinated hydrocarbons like this compound from aqueous samples, water-immiscible organic solvents such as hexane, dichloromethane, or ethyl acetate (B1210297) are commonly used. wikipedia.orgepa.gov The process involves vigorously mixing the sample with the extraction solvent in a separatory funnel, allowing the analyte to partition into the organic phase. youtube.com The organic extract is then collected, dried, and concentrated before analysis. While effective, LLE can be time-consuming and requires significant volumes of organic solvents. mdpi.comchromatographyonline.com

Solid-Phase Extraction (SPE) offers an alternative to LLE with advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. mdpi.comchromatographyonline.com In SPE, a liquid sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent. For nonpolar compounds like chlorinated alkenes, reversed-phase sorbents such as C18-bonded silica are commonly used. chromatographyonline.comunitedchem.com The selection of the elution solvent is critical for achieving high recovery. unitedchem.com For instance, automated SPE systems using C18 cartridges have demonstrated high, reproducible recoveries for various organochlorine compounds in water samples, using solvents like methylene (B1212753) chloride or acetone/hexane mixtures for elution. chromatographyonline.comunitedchem.com

In research settings, particularly for the synthesis of high-purity compounds, various purification and isolation techniques are employed. For chlorinated propenes, these methods are crucial for removing isomers, unreacted starting materials, and other byproducts.

Common techniques include:

Distillation: Fractional distillation is a primary method for separating chlorinated hydrocarbons with different boiling points.

Adsorption: Materials like zeolites or activated carbon can be used to selectively adsorb impurities from a liquid or gas stream. This process is often carried out in fixed-bed adsorption towers.

Membrane Separation: This technique can be implemented as an alternative or in conjunction with adsorption, operating in the gas phase to separate molecules based on size and chemical affinity.

Method Validation and Quality Assurance in Analysis

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. chromatographyonline.com Key validation parameters include detection limits, quantification limits, accuracy, precision, and robustness. nih.gov

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ca.gov The Limit of Quantification (LOQ) or Reporting Limit (RL) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govca.gov

| Methodology | MDL (ng/L) | LOQ/RL (ng/L) | Reference |

|---|---|---|---|

| Purge and Trap GC-MS (USEPA 524.3) with SIM | 0.543 | Not Reported | gcms.cz |

| Isotope Dilution P&T GC-MS (DWRL_123TCP) | Complies with MCL of 5 ng/L | ≤ 5 | ca.gov |

| SPE coupled to P&T GC-MS | 0.11 | 0.30 (Method Reporting Limit) | nih.gov |

Accuracy refers to the closeness of a measured value to a standard or known true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte and the percentage recovered is calculated. bohrium.com For the analysis of organochlorine compounds in water, recovery rates between 70% and 130% are often considered acceptable.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. bohrium.com It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at different levels, including repeatability (within-day precision) and intermediate precision (between-day or inter-laboratory precision). chromatographyonline.com For trace analysis of organochlorines, RSD values below 20% are generally indicative of good precision. bohrium.com

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com Robustness testing involves systematically varying parameters such as GC oven temperature ramp rates, carrier gas flow rates, or sample preparation times to assess the impact on the results. chromatographyonline.com This evaluation is crucial before a method is transferred to another laboratory.

| Compound Class | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|

| Organochlorine Pesticides | LLE-GC-ECD | 50 - 150% | < 20% | bohrium.com |

| Organochlorine Pesticides | SPE-GC-MS/MS | 79.8 - 118.4% | 1.2 - 27.9% | nih.gov |

| Volatile Halogenated Hydrocarbons | Headspace-GC-ECD | 82.9 - 119.8% | < 18.2% | researchgate.net |

| 1,2,3-Trichloropropane (B165214) | SPE-P&T-GC-MS | 95 - 103% | Not Reported | nih.gov |

Interference Assessment and Matrix Effects

The accurate detection and quantification of this compound in complex samples are significantly influenced by interferences and matrix effects. These phenomena can alter the analytical signal, leading to inaccuracies in quantitative results, such as over or underestimation of the concentration. nih.govresearchgate.net A thorough assessment and mitigation of these effects are, therefore, critical for developing robust and reliable analytical methodologies.

Interference Assessment

Interferences in the analysis of this compound can originate from various sources, including the sample matrix, sample preparation steps, and the chromatographic system itself. These interferences can be categorized as follows:

Isobaric Interference: In mass spectrometry (MS) based detection, compounds that have the same nominal mass as the target analyte can cause isobaric interference. For this compound, other chlorinated compounds or fragments of larger molecules present in the sample matrix may share common mass-to-charge ratios (m/z), leading to false positives or inaccurate quantification. bohrium.com For instance, when using gas chromatography-mass spectrometry (GC-MS), co-eluting compounds that share characteristic ions with this compound can interfere with its detection. ysi.com The use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can help to mitigate this by providing higher mass accuracy and more specific fragmentation patterns.

Chromatographic Interference: Co-elution occurs when other compounds in the sample are not adequately separated from this compound during the chromatographic process. These co-eluting substances can contribute to the analytical signal, causing artificially inflated results. nih.gov Optimizing the gas chromatography (GC) conditions, such as the column type, temperature program, and carrier gas flow rate, is essential to achieve sufficient resolution and minimize this type of interference.

Contamination: Interference can also be introduced through contamination from solvents, reagents, glassware, or the analytical instrument itself during sample collection, preparation, and analysis. env.go.jp Strict quality control measures, including the analysis of method blanks, are necessary to identify and eliminate sources of contamination.

Matrix Effects

Matrix effects are a significant challenge in the analysis of trace organic compounds like this compound, particularly in complex environmental and biological samples. nih.govchromatographyonline.com This phenomenon is defined as the alteration of the analyte's ionization efficiency due to the presence of co-extracted, co-eluting matrix components. restek.comnih.gov The effect can manifest as either signal enhancement or signal suppression.

Signal Enhancement: This is a common phenomenon in GC-MS analysis. It occurs when non-volatile matrix components coat active sites within the GC inlet (e.g., liner, column entrance). chromatographyonline.commdpi.com These active sites would otherwise adsorb or cause the thermal degradation of the analyte. By masking these sites, the matrix components allow a greater amount of the analyte to reach the detector, resulting in a stronger signal compared to a standard prepared in a clean solvent. researchgate.netmdpi.com This can lead to an overestimation of the analyte's concentration.

Signal Suppression: More commonly observed in liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), signal suppression can also occur in GC-MS. chromatographyonline.comrestek.com It happens when matrix components co-eluting with the target analyte interfere with the ionization process in the MS source. restek.com This competition for ionization reduces the number of analyte ions that are formed and subsequently detected, leading to a weaker signal and an underestimation of the concentration. nih.gov

The nature and magnitude of matrix effects are highly dependent on the type of sample matrix, the concentration of the analyte, and the specific analytical conditions used. researchgate.netmdpi.com For example, complex matrices such as soil, sediment, and biological tissues (e.g., blood) are more prone to causing significant matrix effects than cleaner matrices like drinking water. nih.govresearchgate.netcdc.gov

Research Findings on Matrix Effects in Different Matrices

While specific studies on this compound are limited, research on other volatile organic compounds (VOCs) and pesticides provides insight into the expected matrix effects.

| Sample Matrix | Predominant Effect (GC-MS) | Potential Cause | Mitigation Strategy |

|---|---|---|---|

| Groundwater | Minimal to moderate enhancement | Presence of dissolved organic matter and inorganic salts. | Matrix-matched calibration, Standard addition. |

| Soil/Sediment | Strong enhancement | High content of non-volatile organic matter (e.g., humic acids) masking active sites in the GC system. mdpi.com | Extensive sample cleanup (e.g., solid-phase extraction), Use of analyte protectants, Isotope dilution mass spectrometry. |

| Wastewater | Variable (Enhancement or Suppression) | Complex and variable mixture of organic and inorganic compounds. | Dilution, Advanced cleanup procedures (e.g., QuEChERS), Matrix-matched calibration. bohrium.com |

| Blood/Plasma | Enhancement or Suppression | Proteins and lipids can cause signal enhancement by protecting the analyte or suppression by affecting extraction efficiency. nih.govresearchgate.net | Protein precipitation, Sample dilution, Headspace analysis (HS-GC-MS). nih.govresearchgate.net |

Quantitative Assessment of Matrix Effects

The matrix effect (ME) can be quantitatively assessed by comparing the response of an analyte in a matrix extract with its response in a pure solvent at the same concentration. The following equation is commonly used:

ME (%) = [(Slope of calibration curve in matrix / Slope of calibration curve in solvent) - 1] x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. A value between -20% and +20% is often considered a negligible or soft matrix effect. mdpi.com

| Analyte | Matrix | Matrix Effect (%) (Hypothetical) | Interpretation |

|---|---|---|---|

| This compound | Drinking Water | +15% | Soft Enhancement |

| This compound | Soil Extract | +95% | Strong Enhancement |

| This compound | Wastewater Effluent | -30% | Moderate Suppression |

| This compound | Plasma Extract | +45% | Moderate Enhancement |

To counteract these effects and ensure data accuracy, various strategies are employed. These include optimizing sample preparation to remove interfering components, using matrix-matched calibration standards, the method of standard additions, or employing isotopically labeled internal standards that can co-elute with the analyte and experience similar matrix effects. chromatographyonline.com

Applications of 1,3,3,3 Tetrachloroprop 1 Ene in Advanced Organic Synthesis and Materials Science

1,3,3,3-Tetrachloroprop-1-ene as a Key Building Block in Synthesis

This compound, a chlorinated alkene, serves as a significant intermediate in the chemical industry, primarily valued for its role as a precursor in the synthesis of fluorinated organic compounds. Its chemical structure, featuring a reactive carbon-carbon double bond and multiple chlorine atoms, allows for a range of chemical transformations, making it a versatile building block for various advanced materials.

Precursor for Hydrofluoroolefins (HFOs) and Hydrofluorocarbons (HFCs)

The most prominent application of this compound is its use as a starting material in the production of hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs). These compounds are central to the development of next-generation refrigerants, blowing agents, and propellants with reduced environmental impact. The synthesis pathway typically involves fluorination reactions where chlorine atoms in the this compound molecule are systematically replaced by fluorine atoms.

A key patent discloses that this compound (also known as F-1230zd) is a reactant for the manufacture of several important fluorinated molecules. google.com This process involves reacting the tetrachloropropene (B83866) with hydrogen fluoride (B91410), which can be conducted in the liquid phase with or without a catalyst. google.com

Synthesis of Novel Refrigerants with Specific Environmental Profiles

This compound is a direct precursor to hydrofluoroolefins that are being adopted as refrigerants due to their favorable environmental properties, specifically low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP). google.com

One of the primary products synthesized from this compound is trans-1,3,3,3-tetrafluoropropene (HFO-1234zeE). google.com This HFO is a crucial component in the move away from older refrigerants like HFCs, which have high GWPs. The synthesis also yields other important fluorinated compounds such as trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zdE) and 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), which are also used in refrigeration and foam blowing applications. google.com

The table below summarizes the key products derived from this compound and their relevance as refrigerants.

| Precursor | Product | Product Type | Key Application | Environmental Profile |

| This compound | trans-1,3,3,3-Tetrafluoropropene (HFO-1234zeE) | HFO | Refrigerant | Low GWP, Zero ODP |

| This compound | trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zdE) | HCFO | Refrigerant, Blowing Agent | Low GWP, Zero ODP |

| This compound | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | HFC | Refrigerant, Blowing Agent | Higher GWP than HFOs |

Development of Blowing Agents and Propellants

The same HFOs and HFCs derived from this compound are also utilized as blowing agents in the production of polymer foams and as propellants in aerosol products. HFO-1234zeE, for example, is valued as a blowing agent for polyurethane and other insulating foams. google.com Its low GWP makes it an environmentally preferable alternative to the HFCs that were previously used in these applications. The transition to HFO-based agents is a critical step in reducing greenhouse gas emissions from the foam and aerosol industries.

Intermediate in the Production of Specialty Chlorinated Compounds

Beyond its primary role as a precursor to fluorinated compounds, the reactivity of this compound makes it a versatile intermediate for creating a range of other specialty chlorinated organic compounds. The presence of both a double bond and reactive chlorine atoms allows for various chemical modifications, including addition and substitution reactions. These transformations can lead to more complex chlorinated molecules that serve as building blocks in different sectors of the chemical industry. For instance, research has shown that related trichloropropenes can be isomerized or converted to other functionalized chlorinated molecules like epoxides and alcohols, highlighting the potential synthetic pathways available for tetrachloropropene derivatives. researchgate.net

Role in the Synthesis of Flame Retardants

The high chlorine content of this compound suggests its potential utility in the field of flame retardants. Chlorinated compounds can function as flame retardants by releasing radical species that interrupt the gas-phase chemical reactions of combustion. While specific, direct synthesis of separate flame-retardant molecules from this compound is not widely documented, the molecule itself can be incorporated into larger polymer structures to enhance their fire resistance.

Polymerization Reactions and Materials Development

The carbon-carbon double bond in this compound allows it to undergo polymerization and co-polymerization reactions. This capability enables its use as a monomer for incorporation into polymer chains. By integrating this chlorinated alkene into polymers, material scientists can modify the properties of the resulting materials, imparting characteristics such as enhanced flame retardancy and chemical resistance. The development of specialty polymers using chlorinated monomers like this compound is an area of interest for creating advanced materials with tailored performance attributes for various industrial applications.

Monomer in Polymer Synthesis

While this compound is not primarily used directly as a monomer in commercial polymer synthesis, its significant role lies in being a key intermediate for producing fluorinated monomers. Specifically, it is a precursor to 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), a compound that is applied as a monomer in the synthesis of specialized polymers and other fluorinated materials fluorine1.rufluorine1.ru. The conversion of 1,3,3,3-tetrachloropropene to HCFO-1233zd provides a pathway to valuable fluoropolymers.

The ability of related chlorinated alkenes to undergo polymerization suggests a theoretical potential for this compound as well. For instance, its isomer, 1,1,3,3-tetrachloroprop-1-ene (B94948), is noted for its capacity to undergo polymerization and co-polymerization reactions by leveraging the reactivity of its carbon-carbon double bond .

Modification of Polymer Properties via this compound Incorporation

The incorporation of highly chlorinated compounds into polymer structures is a known strategy for modifying material properties. Although specific research on the effects of incorporating this compound is not extensively detailed, the behavior of its isomer, 1,1,3,3-tetrachloroprop-1-ene, provides insight into its potential applications. The inclusion of 1,1,3,3-tetrachloroprop-1-ene in polymer chains can impart specific characteristics, most notably flame retardancy, owing to its high chlorine content . This suggests that this compound could serve a similar function, enhancing the fire-resistant properties of materials if successfully integrated into a polymer backbone.

Exploration of Novel Derivatization Chemistry

Nucleophilic Substitution Reactions at Vinyl and Allylic Carbons

This compound possesses chlorine atoms at both the vinylic (C-1) and allylic (C-3) positions, making it a versatile substrate for nucleophilic substitution. The electron-withdrawing nature of the chlorine atoms enhances the molecule's reactivity towards nucleophiles smolecule.com.

The most significant industrial application of this reactivity is the fluorination of 1,3,3,3-tetrachloropropene with hydrogen fluoride (HF) to synthesize 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) fluorine1.rufluorine1.ru. This reaction is a cornerstone in the production of next-generation refrigerants and blowing agents. The substitution primarily occurs at the allylic position, where the three chlorine atoms on C-3 are replaced by fluorine. This transformation can be carried out under various conditions, both with and without a catalyst fluorine1.ruscispace.com.

Below is a table summarizing typical reaction conditions for the fluorination of 1,3,3,3-tetrachloropropene.

| Catalyst System | Reaction Phase | Temperature (°C) | Reactants | Product | Reference |

| Catalyzed | Liquid | 50 - 110 | 1,3,3,3-tetrachloropropene, HF | trans-1-chloro-3,3,3-trifluoropropene | justia.com |

| Catalyzed (e.g., TiCl₄, SnCl₄, TaCl₅, SbCl₃, FeCl₃, AlCl₃) | Liquid | Starts at 85 | 1,3,3,3-tetrachloropropene, HF | 1-chloro-3,3,3-trifluoropropene (E/Z isomers) | fluorine1.rufluorine1.ru |

| Catalyzed | Vapor | 100 - 450 | 1,3,3,3-tetrachloropropene, HF | 1,1,1,3,3-pentafluoropropane | google.com |

The reaction mechanism involves the displacement of chloride ions by fluoride ions, a process facilitated by phase-transfer catalysts in some methodologies to enhance the reaction between immiscible reactants scispace.com.

Electrophilic and Radical Addition Reactions to the Double Bond

The reactivity of the carbon-carbon double bond in this compound towards electrophilic addition is significantly diminished. This reduced reactivity is attributed to the strong electron-withdrawing inductive effects of the four chlorine substituents smolecule.com. These effects decrease the electron density of the double bond, making it less susceptible to attack by electrophiles.

While electrophilic additions are unfavorable, reactions involving radical species are a known pathway for the transformation of chlorinated alkenes. For example, the reaction of ethylene (B1197577) with the trichloromethyl radical proceeds via a radical addition mechanism to form a trichloropropyl radical google.com. Although specific studies detailing the radical addition to this compound are not prominent, the general principles of radical chemistry suggest this as a potential, though unexplored, avenue for its derivatization.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The presence of a vinylic chloride in this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. Palladium-based catalytic systems are recognized for their exceptional activity in the cross-coupling of highly chlorinated alkenes smolecule.com. However, specific examples of this compound being successfully employed in these named cross-coupling reactions are not widely reported in the surveyed literature. The development of such protocols would represent a significant expansion of its synthetic utility, allowing for the direct attachment of aryl, vinyl, or alkynyl groups.

Future Research Directions and Emerging Paradigms for 1,3,3,3 Tetrachloroprop 1 Ene Studies

Advanced Catalysis for Sustainable Synthesis of 1,3,3,3-Tetrachloroprop-1-ene

The conventional synthesis of this compound often involves the dehydrochlorination of 1,1,1,3,3-pentachloropropane using traditional catalysts that can present environmental and efficiency challenges. Emerging research is therefore centered on the development of highly selective and green catalytic systems, coupled with innovative reactor technologies to enhance reaction efficiency.

Development of Highly Selective and Green Catalytic Systems

The pursuit of environmentally benign and highly efficient catalytic processes for the synthesis of this compound is a paramount goal in green chemistry. Current research is exploring several promising avenues:

Halide Anion Promoted Dehydrochlorination: Studies have shown that halide anions can effectively promote the selective dehydrochlorination of 1,1,1,3,3-pentachloropropane. Notably, fluoride (B91410) ions have demonstrated the highest reactivity among the halide anions, leading to the formation of this compound and its isomers. The choice of solvent is also critical, with amides having a high molecular polarity index favoring near-complete conversion researchgate.net.

Phase-Transfer Catalysis (PTC): PTC offers a green approach by enabling reactions between reactants in immiscible phases, thereby reducing the need for organic solvents and often allowing for milder reaction conditions. The use of phase-transfer catalysts can accelerate the reaction rate and improve the selectivity of the dehydrochlorination of polychlorinated alkanes. These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the dehydrochlorinating agent (like hydroxide ions) from an aqueous phase to the organic phase containing the substrate fzgxjckxxb.comcrdeepjournal.orgbiomedres.usptfarm.plmdpi.com. The selection of the appropriate phase-transfer catalyst and reaction conditions is crucial for optimizing the yield and selectivity towards this compound.

Ionic Liquids (ILs) as Catalysts and Solvents: Ionic liquids are gaining attention as environmentally friendly alternatives to traditional volatile organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them promising candidates for the dehydrochlorination of polychlorinated alkanes. Functionalized ILs, for instance, those with sulfonic acid groups, can act as Brønsted acidic catalysts nsf.gov. Research into ILs for this specific application aims to design catalysts that are not only highly active and selective but also easily separable and recyclable, further enhancing the sustainability of the process.

Heterogeneous Catalysis: The development of solid catalysts for the dehydrochlorination of 1,1,1,3,3-pentachloropropane is another active area of research. Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and potential for use in continuous flow processes. Research is focused on designing catalysts with optimized acidic or basic sites to promote selective dehydrochlorination while minimizing side reactions. Palladium-based catalysts, for instance, have been investigated for the reductive dechlorination of polychlorinated hydrocarbons researchgate.net.

The table below summarizes the key features of these emerging catalytic systems.

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

| Halide Anion Promotion | Utilizes the reactivity of halide ions, particularly fluoride, to facilitate dehydrochlorination. | High reactivity and selectivity, potential for high conversion rates. |

| Phase-Transfer Catalysis | Employs catalysts to facilitate reactions between reactants in different phases. | Reduced need for organic solvents, milder reaction conditions, increased reaction rates. |

| Ionic Liquids | Serve as both solvent and catalyst, offering a "green" alternative to volatile organic compounds. | Low vapor pressure, high thermal stability, tunable properties for enhanced selectivity, and recyclability. |

| Heterogeneous Catalysts | Solid catalysts that are easily separated from the reaction mixture. | Facilitates continuous processing, catalyst reusability, and simplified product purification. |

Flow Reactor Design for Enhanced Reaction Efficiency

The transition from traditional batch reactors to continuous flow systems represents a significant paradigm shift in chemical manufacturing, driven by the principles of process intensification. Flow reactors, particularly microreactors, offer numerous advantages for the synthesis of this compound, primarily due to their high surface-area-to-volume ratio, which leads to enhanced heat and mass transfer.

Key advantages of flow reactor design include:

Improved Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Precise Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and selectivity.

Enhanced Efficiency: The superior heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher yields compared to batch processes researchgate.netmdpi.commpg.de.

Scalability: Scaling up production in a flow system often involves "numbering-up" – running multiple reactors in parallel – which is a more straightforward and predictable process than scaling up batch reactors.

For the dehydrochlorination of 1,1,1,3,3-pentachloropropane, a continuous flow process could involve pumping the reactant, along with a suitable catalyst and solvent, through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. The product stream would then be collected continuously, allowing for in-line purification and analysis. The design of such a system would need to consider factors such as reactor material, channel dimensions, and the method of mixing to ensure optimal performance. The integration of real-time monitoring techniques, as discussed in the following section, is also a key aspect of modern flow reactor design.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient and selective synthetic processes. The integration of advanced spectroscopic techniques for real-time monitoring with sophisticated computational modeling is providing unprecedented insights into the complex pathways of chemical transformations.

Real-time Reaction Monitoring via Spectroscopic Techniques

The ability to monitor chemical reactions as they occur is essential for optimizing reaction conditions and ensuring product quality. In-situ spectroscopic techniques are powerful tools for gaining real-time insights into the dehydrochlorination of 1,1,1,3,3-pentachloropropane.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy can provide valuable information about the changes in molecular vibrations during a reaction. In the context of this compound synthesis, these techniques can be used to track the disappearance of the C-H bonds in the precursor and the appearance of the C=C double bond in the product. For instance, a study on the dehydrochlorination of 1,1,2-trichloroethane successfully employed in-situ FTIR and mass spectrometry to analyze the generation of intermediate and final products nih.govnih.gov. Similarly, Raman spectroscopy has been used for the online quantitative analysis of chlorine content in chlorinated paraffins, demonstrating its potential for real-time monitoring of chlorination and dehydrochlorination processes nih.govresearchgate.netnih.govresearchgate.net. The development of robust probes and flow cells allows for the integration of these spectroscopic techniques into continuous flow reactors, enabling real-time process control.

The table below highlights the potential applications of these techniques in monitoring the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| In-situ FTIR | Changes in functional groups, identification of intermediates and byproducts. | Monitoring the conversion of C-H bonds in 1,1,1,3,3-pentachloropropane to the C=C bond in the product. |

| In-situ Raman | Information on molecular structure and conformation, particularly sensitive to C-Cl and C=C bonds. | Real-time analysis of the formation of this compound and its isomers. |

Synergistic Computational-Experimental Approaches for Elucidating Complex Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. When combined with experimental data, a powerful synergistic approach emerges for understanding and predicting chemical reactivity.